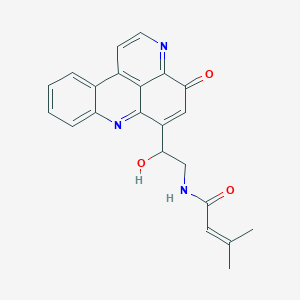
cystodytin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cystodytin D is an alkaloid that is an enamide obtained by the formal condensation of 3-methylbut-2-enoic acid with 6-(2-amino-1-hydroxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an organic heterotetracyclic compound, an enamide, a secondary alcohol, an enone and a secondary carboxamide. It derives from a 3-methylbut-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Investigation and Alkaloid Identification
Research on cystodytin D involves its identification and characterization among marine alkaloids. Diop et al. (2022) studied the tunicate Cystodytes sp., identifying various pyridoacridine alkaloids, including cystodytin L, which is closely related to cystodytin D. These compounds are characterized using a combination of spectroscopic methods, highlighting the diversity of marine-sourced alkaloids (Diop et al., 2022).
Total Synthesis of Marine Alkaloids
Jiang et al. (2022) achieved the total synthesis of marine alkaloids cystodytins A-K, which includes cystodytin D. This synthesis process highlights significant advances in the construction of complex molecular structures derived from marine sources. The study established the absolute configuration of stereogenic centers in these alkaloids, contributing to the understanding of their chemical nature (Jiang et al., 2022).
Biological Activities and Potential Applications
Studies on the bioactive properties of cystodytin D and related compounds have been conducted. For example, Fong and Copp (2013) investigated the DNA binding affinity and antiproliferative activity of styelsamine and cystodytin analogues, including compounds similar to cystodytin D. These compounds demonstrated potential for inhibiting tumor cell proliferation in vitro, indicating possible therapeutic applications in cancer treatment (Fong & Copp, 2013).
Eigenschaften
Produktname |
cystodytin D |
|---|---|
Molekularformel |
C22H19N3O3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[2-hydroxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C22H19N3O3/c1-12(2)9-19(28)24-11-18(27)15-10-17(26)22-20-14(7-8-23-22)13-5-3-4-6-16(13)25-21(15)20/h3-10,18,27H,11H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
ANJZOYDQOAVRCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



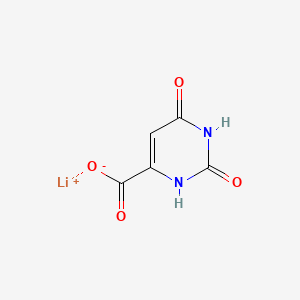
![potassium;(7S,10R,13S,17R)-17-(2-carboxyethyl)-17-hydroxy-10,13-dimethyl-3-oxo-7-propan-2-yl-1,2,6,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-7-carboxylate](/img/structure/B1261125.png)

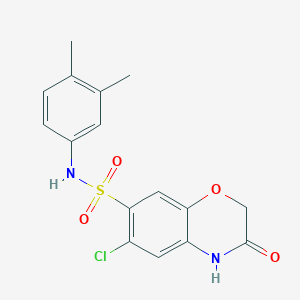

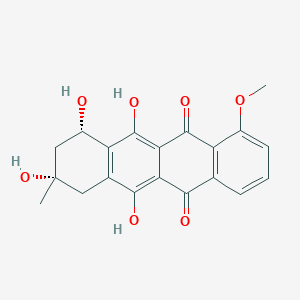

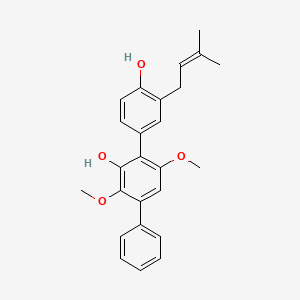
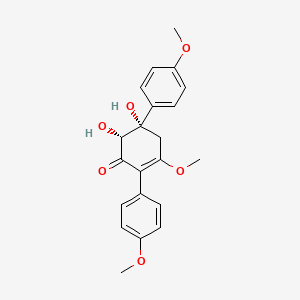
![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
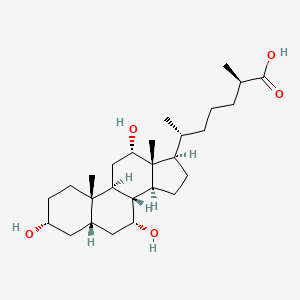
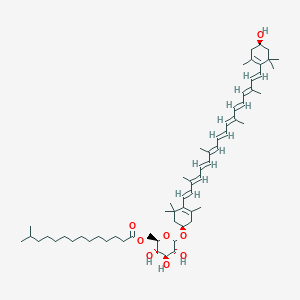

![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)